2-Phenylethyl 4-chlorobenzoate
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Overview
Description
2-Phenylethyl 4-chlorobenzoate is an organic compound with the molecular formula C15H13ClO2 It is an ester formed from 4-chlorobenzoic acid and 2-phenylethanol
Preparation Methods
2-Phenylethyl 4-chlorobenzoate can be synthesized through the esterification of 4-chlorobenzoic acid with 2-phenylethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or a resin like Amberlyst-15, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve a high yield of the ester .
Chemical Reactions Analysis
2-Phenylethyl 4-chlorobenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into 4-chlorobenzoic acid and 2-phenylethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common reagents used in these reactions include water, acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Phenylethyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s ester linkage and aromatic structure make it a subject of study in biochemical research.
Industry: The compound is used in the production of fragrances and flavorings due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Phenylethyl 4-chlorobenzoate involves its interaction with various molecular targets. The ester linkage can be hydrolyzed by esterases, releasing 4-chlorobenzoic acid and 2-phenylethanol. These products can then interact with different biological pathways, influencing cellular processes. The aromatic structure of the compound also allows it to participate in π-π interactions with other aromatic molecules .
Comparison with Similar Compounds
2-Phenylethyl 4-chlorobenzoate can be compared with other esters of 4-chlorobenzoic acid, such as:
- Methyl 4-chlorobenzoate
- Ethyl 4-chlorobenzoate
- Butyl 4-chlorobenzoate
These compounds share similar chemical properties but differ in their alkyl groups, which can influence their reactivity and applications. This compound is unique due to the presence of the phenylethyl group, which imparts distinct aromatic characteristics and potential biological activity .
Properties
CAS No. |
43047-95-6 |
---|---|
Molecular Formula |
C15H13ClO2 |
Molecular Weight |
260.71 g/mol |
IUPAC Name |
2-phenylethyl 4-chlorobenzoate |
InChI |
InChI=1S/C15H13ClO2/c16-14-8-6-13(7-9-14)15(17)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
CLORGXVHZOTBAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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